3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE
Overview
Description
3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE is a complex organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with a morpholine-4-sulfonyl group. This is followed by the introduction of the propanamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring may enhance binding affinity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPIONIC ACID: Shares the morpholine-4-sulfonyl-phenyl core but differs in the side chain.
3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANOIC ACID: Another similar compound with a different side chain structure.
Uniqueness
3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-(4-morpholin-4-ylsulfonylphenyl)-N-propan-2-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13(2)17-16(19)8-5-14-3-6-15(7-4-14)23(20,21)18-9-11-22-12-10-18/h3-4,6-7,13H,5,8-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAVCXDLTKUGSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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